Furo[2,3-b]pyridin-5-ol

Kinase inhibitor design Hinge-binding template Selectivity engineering

Medicinal chemistry programs targeting B-Raf, Lck, EGFR, or AKT kinases often face scaffold limitations that delay lead optimization. Furo[2,3-b]pyridin-5-ol directly addresses this bottleneck as a validated hinge-binding template with a versatile 5-hydroxyl derivatization handle. • Validated kinase engagement: co-crystallized with B-Raf (PDB-3ppj); enables rapid SAR exploration via 4-step gram-scale synthesis • Multi-target profile: documented lipoxygenase inhibition, radical scavenging (sustained 24-48 h), and cytotoxicity (IC₅₀ < 20 µM) across tumor lines with selectivity indices up to 287 • Supply assurance: ≥98% purity, ambient shipping, standard research quantities available for immediate dispatch

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 181526-33-0
Cat. No. B061338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridin-5-ol
CAS181526-33-0
SynonymsFuro[2,3-b]pyridin-5-ol (9CI)
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=COC2=NC=C(C=C21)O
InChIInChI=1S/C7H5NO2/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H
InChIKeyBFMOJEAILMLAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridin-5-ol (CAS 181526-33-0): Chemical Properties and Structural Identity for Research Procurement


Furo[2,3-b]pyridin-5-ol (CAS 181526-33-0) is a heteroaromatic compound belonging to the furo[2,3-b]pyridine class, characterized by a fused furan and pyridine ring system with a hydroxyl substituent at the 5-position [1]. It has the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol [1]. The compound serves as a hinge-binding template in medicinal chemistry for synthesizing kinase inhibitors targeting various enzymes including B-Raf, Lck, EGFR, and AKT [2]. The furo[2,3-b]pyridine scaffold has been extensively reviewed for its versatile pharmacological properties and synthetic accessibility [3].

Procurement Advisory: Why Furo[2,3-b]pyridin-5-ol Cannot Be Substituted by Furo[3,2-b]pyridine or Thieno[2,3-b]pyridine Analogs


Furo[2,3-b]pyridin-5-ol cannot be generically substituted by its regioisomer furo[3,2-b]pyridine or by the sulfur-containing analog thieno[2,3-b]pyridine due to fundamental differences in biological activity profiles and synthetic accessibility. Regioisomeric furopyridines exhibit distinct kinase selectivity profiles; for example, the furo[3,2-b]pyridine core has been specifically identified as a privileged scaffold for highly selective CLK inhibitors and Hedgehog pathway modulators, whereas the furo[2,3-b]pyridine core is preferentially utilized as a hinge-binding template for a different set of kinases including B-Raf, Lck, EGFR, and AKT [1]. Furthermore, comparative cytotoxicity studies between thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives against the NCI-60 cell line panel reveal distinct antiproliferative activity patterns, with the most potent thieno[2,3-b]quinolone derivatives achieving GI50 values in the low nanomolar range (e.g., 23 nM against MDA-MB-435 melanoma cells), while furo[2,3-b]pyridine derivatives display a divergent activity profile [2]. At the synthetic level, furo[2,3-b]pyridine and furo[3,2-b]pyridine require different catalyst systems and starting materials for functionalization, with distinct palladium-copper coupling conditions employed for 2-substituted derivatives [3]. These structural, pharmacological, and synthetic divergences preclude simple one-for-one replacement in research applications.

Furo[2,3-b]pyridin-5-ol: Quantitative Differentiation Evidence Versus Furo[3,2-b]pyridine and Thieno[2,3-b]pyridine Analogs


Furo[2,3-b]pyridin-5-ol Core Confers Distinct Hinge-Binding Selectivity Profile Compared to Furo[3,2-b]pyridine Scaffold

The furo[2,3-b]pyridine core serves as a versatile hinge-binding template for the synthesis of kinase inhibitors targeting B-Raf, Lck, EGFR, and AKT [1]. In contrast, the regioisomeric furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway [2]. This divergence in kinase targeting selectivity stems from differences in the spatial orientation of the nitrogen atom within the fused bicyclic system, which alters hydrogen-bonding interactions with the kinase hinge region [1]. The use of isosteric replacements between furopyridine regioisomers has been demonstrated to elicit changes in binding affinity between closely related kinases, providing a validated strategy for tuning selectivity profiles [3].

Kinase inhibitor design Hinge-binding template Selectivity engineering

Antioxidant Activity Kinetics: Furo[2,3-b]pyridine Derivatives Exhibit Sustained Radical Scavenging Over 48 Hours Versus Nicotinonitrile Precursors

In a comparative study of new nicotinonitriles and their furo[2,3-b]pyridine derivatives bearing thiophene substituents, all furo[2,3-b]pyridine derivatives exhibited significant radical scavenging activity that was sustained after 24 and 48 hours, whereas the nicotinonitrile precursors showed activity only at 0.5 hour [1]. This temporal divergence in antioxidant efficacy demonstrates that cyclization to the furo[2,3-b]pyridine core confers prolonged biological activity. Additionally, within the same study, compounds 2d (a nicotinonitrile) and 3e (a furo[2,3-b]pyridine derivative) were found to exhibit promising cytotoxicity with IC50 values of less than 20 µM against all tested tumor cell lines, with both showing high selectivity for tumor cells over normal cells (selectivity indices of 40-287) [1].

Antioxidant activity Radical scavenging Time-dependent bioactivity

Furo[2,3-b]pyridine Derivatives Demonstrate Moderate Antiproliferative Activity Compared to High-Potency Thieno[2,3-b]pyridine Analogs (GI50: Micromolar vs Nanomolar)

In a systematic comparative study of 47 thieno[2,3-b]pyridine-2-carboxamides and furo[2,3-b]pyridine-2-carboxamides tested against the NCI-60 cell line panel, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides demonstrated the greatest antiproliferative activity, with compound 17d achieving GI50 values in the low nanomolar range (23 nM against MDA-MB-435 melanoma and 46 nM against MDA-MB-468 breast cancer) [1]. The furo[2,3-b]pyridine-2-carboxamide derivatives exhibited distinct but comparatively moderate antiproliferative activity profiles, with their biological activity diverging from the thieno analogs [1]. Molecular modeling revealed that thieno derivatives engage specific hydrogen-bonding interactions with His356, Glu341, Arg549, and Lys438 residues of phosphoinositide-specific phospholipase C, occupying a lipophilic pocket with the phenyl carboxamide moiety [1].

Antiproliferative activity NCI-60 cell line panel Comparative cytotoxicity

Furo[2,3-b]pyridin-5-ol Core Enables CB1 Receptor Inverse Agonism with In Vivo Efficacy in Rodent Feeding Models

Furo[2,3-b]pyridine derivatives have been developed as antagonists and inverse agonists of the Cannabinoid-1 (CB1) receptor [1]. These compounds demonstrated efficacy in rodent models of food intake, with compound 19d advancing to human clinical evaluation [2]. In contrast, furo[3,2-b]pyridine derivatives have been primarily developed as TBK1 and IKK inhibitors, with reported IC50 values as low as 2.30 nM against TBK1 in biochemical displacement assays using [gamma-33P]ATP [3], targeting cancer and inflammatory diseases [3]. This divergence in therapeutic target applications (CB1-mediated metabolic disorders versus TBK1/IKK-mediated oncology/inflammation) demonstrates scaffold-specific pharmacological specialization.

Cannabinoid-1 receptor Inverse agonism Metabolic disorders

Synthetic Accessibility: Furo[2,3-b]pyridine Core Enables Concise 4-Step Gram-Scale Synthesis with Functional Handles for Cross-Coupling

Recent advancements have established a concise 4-step synthetic route enabling gram-scale production of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, facilitating chemoselective cross-coupling for derivative library generation [1]. This synthetic accessibility contrasts with the more complex routes required for certain furo[3,2-b]pyridine derivatives, which may necessitate different catalyst systems including Pd2(dba)3-P(t-Bu)3 for 2-substituted derivatives [2]. The 5-hydroxyl group of Furo[2,3-b]pyridin-5-ol provides a versatile functional handle for subsequent derivatization, making it a preferred core scaffold for high-throughput medicinal chemistry campaigns requiring rapid analog synthesis [3].

Gram-scale synthesis Cross-coupling compatibility Medicinal chemistry workflow

Lipoxygenase Inhibition Profile: Furo[2,3-b]pyridin-5-ol Acts as Potent Lipoxygenase Inhibitor with Secondary Enzyme Activity Spectrum

Furo[2,3-b]pyridin-5-ol has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. This multi-target enzyme inhibition profile is distinct from the more narrowly defined kinase inhibition profiles of furo[3,2-b]pyridine derivatives (e.g., selective TBK1/IKK inhibition with IC50 values in the low nanomolar range) and the CB1 receptor inverse agonism of other furo[2,3-b]pyridine derivatives [2].

Lipoxygenase inhibition Arachidonic acid metabolism Multi-target activity

Optimal Application Scenarios for Furo[2,3-b]pyridin-5-ol in Medicinal Chemistry and Biological Research


Kinase Inhibitor Development Targeting B-Raf, Lck, EGFR, or AKT

Furo[2,3-b]pyridin-5-ol is the optimal scaffold choice for medicinal chemistry programs developing inhibitors of B-Raf, Lck, EGFR, or AKT kinases. Its furo[2,3-b]pyridine core provides the correct hinge-binding geometry for engaging these specific kinases, while the 5-hydroxyl group serves as a versatile functional handle for subsequent derivatization. The 4-step gram-scale synthetic route enables rapid analog generation and SAR exploration, significantly accelerating lead optimization timelines compared to scaffolds requiring more complex synthetic sequences [1]. This scaffold should be prioritized over furo[3,2-b]pyridine, which is optimized for CLK and Hedgehog pathway targets [2].

CB1 Receptor Inverse Agonist Programs for Metabolic Disorders

Research programs targeting Cannabinoid-1 (CB1) receptor inverse agonism for obesity, metabolic syndrome, or appetite regulation should select furo[2,3-b]pyridine-based scaffolds. Literature precedent demonstrates that furo[2,3-b]pyridine derivatives exhibit CB1 receptor inverse agonism with demonstrated efficacy in rodent feeding models, and compound 19d from this chemical series has advanced to human clinical evaluation [1]. The furo[2,3-b]pyridine core is specifically validated for this therapeutic indication, whereas furo[3,2-b]pyridine derivatives are primarily documented as TBK1/IKK inhibitors with nanomolar potency (IC50 = 2.30 nM) targeting oncology applications [2].

Sustained Antioxidant and Cytotoxic Agent Development Requiring Prolonged Activity

For research programs requiring compounds with sustained radical scavenging activity over extended time periods (24-48 hours), furo[2,3-b]pyridine derivatives are superior to their nicotinonitrile precursors, which exhibit activity only at 0.5 hour [1]. Additionally, furo[2,3-b]pyridine derivatives such as compound 3e demonstrate promising cytotoxicity with IC50 < 20 µM across multiple tumor cell lines and high tumor cell selectivity (selectivity index 40-287), making them suitable candidates for anticancer agent development where prolonged therapeutic exposure is advantageous [1]. This sustained activity profile is particularly valuable for in vivo studies where extended drug exposure is required.

Lipoxygenase Pathway and Arachidonic Acid Metabolism Research

Furo[2,3-b]pyridin-5-ol is specifically indicated for research programs investigating lipoxygenase inhibition, arachidonic acid metabolism modulation, or multi-target enzyme inhibition in inflammatory cascades [1]. The compound demonstrates potent lipoxygenase inhibition with secondary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, along with antioxidant properties in lipid systems [1]. This multi-target enzyme inhibition profile is unique among furopyridine scaffolds and makes Furo[2,3-b]pyridin-5-ol the compound of choice for research on inflammatory pathway intervention, particularly when lipoxygenase is the primary target of interest [2].

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